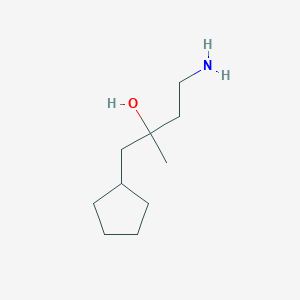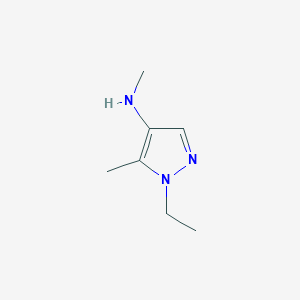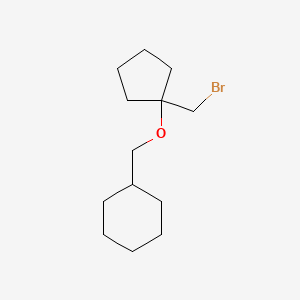
(((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane is an organic compound with the molecular formula C13H23BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a cyclohexane ring bonded to a cyclopentyl group through an oxy-methyl bridge, with a bromomethyl substituent on the cyclopentyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane typically involves the reaction of cyclopentylmethanol with bromine to form 1-(bromomethyl)cyclopentane. This intermediate is then reacted with cyclohexylmethanol in the presence of a base to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures .
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate
Properties
Molecular Formula |
C13H23BrO |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopentyl]oxymethylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h12H,1-11H2 |
InChI Key |
AEJZZRDNAITMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2(CCCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


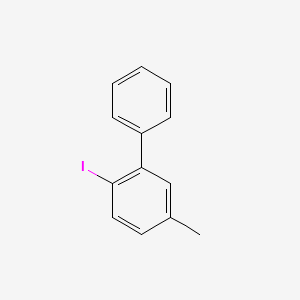
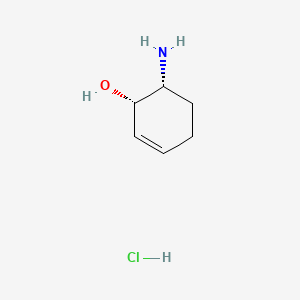
![rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)
![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
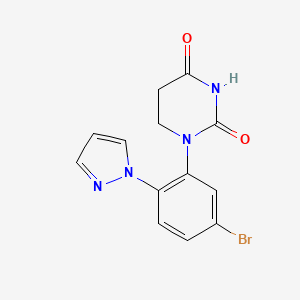
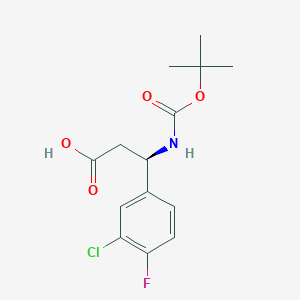
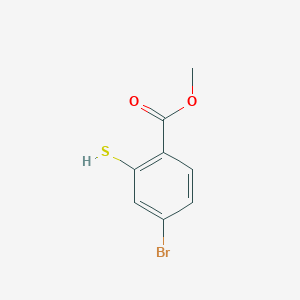
![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)
![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
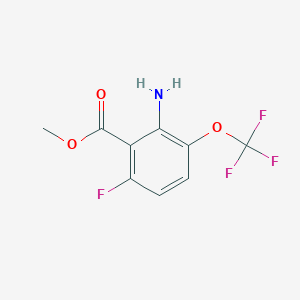
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
